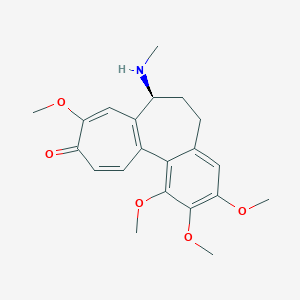

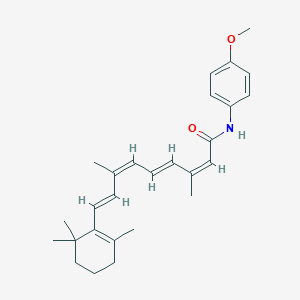

N-(4-Methoxyphenyl)-all-trans-retinamide

Descripción general

Descripción

“N-(4-Methoxyphenyl)-all-trans-retinamide” is a chemical compound with the formula C15H15NO3 . It is also known as 4-Methoxybenzenamide, N-(4-methoxyphenyl)- .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-Methoxyphenyl)-all-trans-retinamide” has been studied. For instance, reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been explored .Molecular Structure Analysis

The molecular structure of “N-(4-Methoxyphenyl)-all-trans-retinamide” and its isomers has been analyzed using the Spartan 08 package program. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Chemical Reactions Analysis

Reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Methoxyphenyl)-all-trans-retinamide” and its isomers have been analyzed. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Aplicaciones Científicas De Investigación

Cancer Prevention and Treatment :

- HPR is effective in the prevention and treatment of various neoplasms, including being tested as a preventive agent for breast cancer (Formelli, Barua, & Olson, 1996).

- It has been shown to be less toxic than retinyl acetate and effective in preventing breast cancer in rats (Moon et al., 1979).

- The compound and its active metabolite, 4-MPR, inhibit cell proliferation and retinoid receptor-mediated gene expression in human breast cancer cell lines (Kazmi, Plante, Visconti, & Lau, 1996).

- It has shown efficacy in reducing tumor incidence in animals and is tested as a chemopreventive agent in humans (Villa et al., 1993).

Dermatology and Cell Biology Applications :

- HPR induces apoptosis in neuroblastoma cells, suggesting potential clinical use in the management of neuroblastoma patients (di Vinci, Geido, Infusini, & Giaretti, 1994).

- It is equivalent to HPR in reversing keratinization of retinoid-deficient hamster trachea in vitro, indicating potential applications in dermatology (Swanson, Newton, Roller, & Sporn, 1981).

- The compound may activate retinoic acid receptors, altering gene expression, leading to cell differentiation and decreased cell proliferation in susceptible cells (Definitions, 2020).

Other Potential Applications :

- HPR has potential efficacy in the treatment of dermatologic, arthritic, and neoplastic disorders (Kenel, Krayer, Merz, & Pritchard, 1988).

- Its metabolite, 4-MPR, serves as an indirect biomarker to predict response of cells to 4-HPR (Mehta, Hawthorne, Graves, & Mehta, 1998).

- The compound and its metabolites may have physiological significance in the retinoid inhibition of mammary carcinogenesis (Mehta, Hultin, & Moon, 1988).

Safety And Hazards

Propiedades

IUPAC Name |

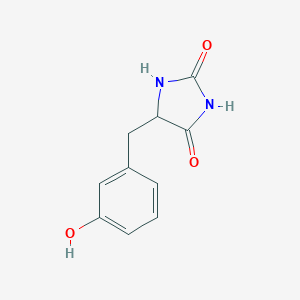

(2E,4E,6E,8E)-N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9+,21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQHWMPFMCOGIW-ABRSJASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)-all-trans-retinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)